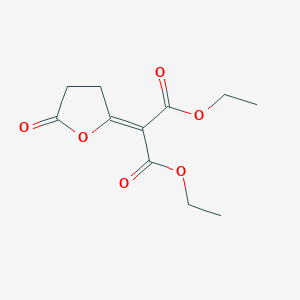
Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate is a heterocyclic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate typically involves multi-component reactions. One common method is the reaction of aromatic amines, aldehydes, and acetylenic esters in the presence of a catalyst such as HY Zeolite nano-powder . This method is efficient and yields good quantities of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different furan derivatives.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Singlet oxygen in methanol or ethanol with sensitizers like methylene blue or Rose Bengal.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate involves its interaction with various molecular targetsAdditionally, its furan ring structure allows it to participate in various cycloaddition reactions, contributing to its versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2(5H)-furanone: Another furan derivative with similar reactivity but different functional groups.
Benzofuran derivatives: Compounds with a benzene ring fused to a furan ring, exhibiting different biological activities.
Uniqueness
Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate is unique due to its specific diethyl malonate moiety, which provides additional reactivity and versatility in synthetic applications compared to other furan derivatives.
Properties
CAS No. |
85152-95-0 |
|---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
diethyl 2-(5-oxooxolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H14O6/c1-3-15-10(13)9(11(14)16-4-2)7-5-6-8(12)17-7/h3-6H2,1-2H3 |
InChI Key |
HPIJXOBAQIJESE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCC(=O)O1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















